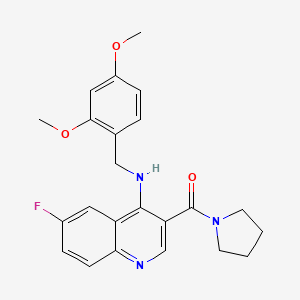

(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

The compound (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Properties

IUPAC Name |

[4-[(2,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3/c1-29-17-7-5-15(21(12-17)30-2)13-26-22-18-11-16(24)6-8-20(18)25-14-19(22)23(28)27-9-3-4-10-27/h5-8,11-12,14H,3-4,9-10,13H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUZUBGXSXQKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Attachment of the 2,4-Dimethoxybenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinoline core with 2,4-dimethoxybenzylamine.

Formation of the Pyrrolidinyl Methanone Moiety: The final step involves the coupling of the quinoline derivative with pyrrolidine and a suitable carbonyl source, such as acyl chlorides or anhydrides, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It interacts with DNA and inhibits topoisomerase enzymes crucial for DNA replication and repair. The mechanism involves intercalation into DNA strands, disrupting replication processes. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. For example, studies involving CCRF-CEM leukemia cells reported IC50 values indicative of potent cytotoxic effects.

Biological Research Applications

The compound is also utilized in biological research for studying cell signaling pathways and receptor binding assays. Its ability to modulate biological systems makes it valuable in understanding various cellular processes.

Industrial Applications

In industrial settings, (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone may serve as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique properties can facilitate the development of novel therapeutics.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anticancer Studies : In vitro studies have documented its efficacy against multiple cancer cell lines, showcasing its potential as an anticancer drug candidate.

- Mechanistic Studies : Research has detailed its interactions with molecular targets such as DNA and topoisomerases, providing insights into its biological activity .

- Pharmacokinetic Studies : The fluorine substituent enhances lipophilicity and metabolic stability compared to similar compounds with chlorine or bromine substitutions, making it a more favorable candidate for drug development.

Mechanism of Action

The mechanism of action of (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the quinoline core facilitates its insertion into biological membranes. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- (4-((2,4-Dimethoxybenzyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone

- (4-((2,4-Dimethoxybenzyl)amino)-6-bromoquinolin-3-yl)(pyrrolidin-1-yl)methanone

Uniqueness

The presence of the fluorine atom in (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone distinguishes it from its chloro and bromo analogs, potentially offering better pharmacokinetic properties and increased biological activity due to the unique electronic effects of fluorine.

Biological Activity

The compound (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone , also known by its CAS number 1326831-17-7 , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 409.5 g/mol . The presence of a fluorine atom enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit key enzymes involved in DNA replication. Specifically, it is known to:

- Intercalate into DNA: This disrupts the normal replication process.

- Inhibit topoisomerase enzymes: These enzymes are crucial for DNA unwinding and replication, making them significant targets for anticancer agents.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human lung adenocarcinoma (A549) and other tumor cell lines. The following table summarizes findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 15.0 | Cell cycle arrest and DNA damage |

| SUIT-2 | 20.0 | Inhibition of topoisomerase activity |

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- Study on A549 Cells:

- Comparative Study with Cisplatin:

- Mechanistic Insights:

Q & A

Q. What are the recommended synthetic routes for (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via a multi-step procedure involving:

- Step 1: Condensation of 6-fluoroquinolin-3-carboxylic acid derivatives with pyrrolidine to form the methanone core .

- Step 2: Introduction of the 2,4-dimethoxybenzylamine group via nucleophilic substitution or reductive amination. Optimize yields by controlling reaction temperature (60–80°C) and using catalysts like NaBH(OAc)₃ .

- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The quinoline proton at δ 8.5–9.0 ppm and pyrrolidine protons at δ 1.5–2.5 ppm are key markers .

- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm mass error.

- IR: Validate carbonyl (C=O) stretch at ~1650 cm⁻¹ and amine (N-H) at ~3300 cm⁻¹ .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

- Solubility: Use a shake-flask method in DMSO (primary solvent) and PBS (pH 7.4). Centrifuge at 10,000 rpm for 10 min to isolate precipitates .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation >5% indicates need for formulation adjustments (e.g., lyophilization) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,4-dimethoxybenzyl group in target binding?

Methodological Answer:

- Analog Synthesis: Replace the 2,4-dimethoxybenzyl group with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) substituents.

- Binding Assays: Use SPR (surface plasmon resonance) to measure KD values against the target protein. Correlate substituent electronic effects with binding affinity .

- Computational Modeling: Perform docking simulations (AutoDock Vina) to identify key hydrogen bonds between methoxy groups and receptor residues .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal Assays: Validate activity using both cell-based (e.g., IC₅₀ in MTT assays) and biochemical (e.g., enzyme inhibition) approaches to rule out assay-specific artifacts .

- Batch Analysis: Compare compound purity (>98% by HPLC) and stereochemistry (via chiral HPLC) across studies to identify confounding variables .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data, accounting for variability in cell lines or dosing protocols .

Q. How should environmental fate studies be structured to assess the compound’s persistence and ecotoxicity?

Methodological Answer:

- Degradation Pathways: Use OECD 307 guidelines to study hydrolysis (pH 4–9), photolysis (UV light, 300–400 nm), and biodegradation (activated sludge) .

- Trophic Transfer Analysis: Expose Daphnia magna (48-h LC₅₀) and zebrafish embryos (FET test) to determine acute/chronic toxicity .

- Bioaccumulation: Measure log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .

Q. What methodologies are recommended for analyzing metabolite formation during in vivo pharmacokinetic studies?

Methodological Answer:

- Sample Preparation: Extract plasma/metabolites using SPE (C18 cartridges) and derivatize with BSTFA for GC-MS analysis .

- Metabolite Identification: Use UPLC-QTOF-MS/MS to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites.

- Kinetic Modeling: Apply non-compartmental analysis (WinNonlin) to calculate AUC, t₁/₂, and clearance rates .

Data Contradiction & Validation

Q. How can discrepancies in reported IC₅₀ values for kinase inhibition be addressed?

Methodological Answer:

- Standardize Assay Conditions: Use identical ATP concentrations (e.g., 10 μM) and enzyme batches (recombinant, >90% purity) .

- Control for Solvent Effects: Limit DMSO to ≤0.1% to avoid protein denaturation.

- Cross-Validation: Compare results with a reference inhibitor (e.g., staurosporine) to calibrate assay sensitivity .

Q. What steps ensure reproducibility in crystallographic studies of ligand-protein complexes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.